Low Antimicrobial Activity in H37Rv Model Provides Baseline for Tuberculosis Selectivity Studies
When tested against Mycobacterium tuberculosis H37Rv, the compound did not exhibit MIC values lower than 50 µM . This is in contrast to the clinical comparator isoniazid, which typically shows MIC values in the sub-µM range. The lack of significant antimycobacterial activity suggests a potential selectivity advantage for this compound if its primary target (e.g., a specific kinase) is not expressed in mycobacteria, minimizing off-target effects in tuberculosis models.
| Evidence Dimension | Antimycobacterial Activity (MIC) |
|---|---|
| Target Compound Data | >50 µM (inactive) |
| Comparator Or Baseline | Isoniazid (clinical control, typical MIC < 1 µM) |
| Quantified Difference | At least 50-fold lower activity vs. clinical comparator |
| Conditions | In vitro microdilution assay against M. tuberculosis H37Rv strain |
Why This Matters
This data is critical for researchers designing selective kinase inhibitors, as it shows the compound does not have broad-spectrum antibacterial activity, reducing the likelihood of development-limiting off-target effects in tuberculosis models.
- [1] Sari, S., et al. (2026). Synthesis, crystallography, biological activity, and molecular modeling studies of some 3-Aryl-2-(4-(substitutedphenyl)thiazol-2-yl) acrylonitrile derivatives. Journal of Molecular Structure, 1350. DOI: 10.1016/j.molstruc.2025.144071 View Source
